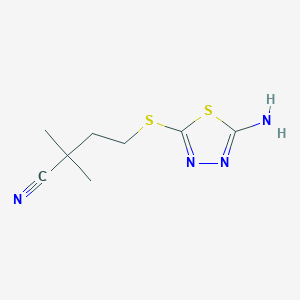![molecular formula C8H4BrCl2N3O2 B14905587 8-Bromo-6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B14905587.png)
8-Bromo-6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine, chlorine, and nitro groups in the molecule makes it a valuable scaffold for various chemical reactions and functionalizations .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
8-Bromo-6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
8-Bromo-6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
作用機序
The mechanism of action of 8-Bromo-6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group allows for redox reactions, while the halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 6-Bromo-8-chloroimidazo[1,2-a]pyridine
- 8-Chloro-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine
- 6-Chloro-8-bromoimidazo[1,2-a]pyridine
Uniqueness
8-Bromo-6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine is unique due to the specific arrangement of bromine, chlorine, and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C8H4BrCl2N3O2 |
|---|---|
分子量 |
324.94 g/mol |
IUPAC名 |
8-bromo-6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H4BrCl2N3O2/c9-5-1-4(11)3-13-7(5)12-6(2-10)8(13)14(15)16/h1,3H,2H2 |
InChIキー |
QDTIKOWZXOUYGS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=NC(=C(N2C=C1Cl)[N+](=O)[O-])CCl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


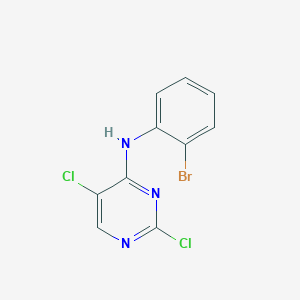
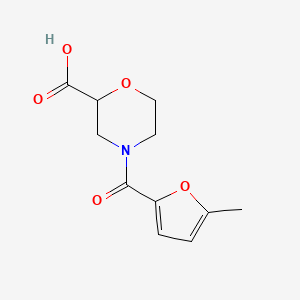


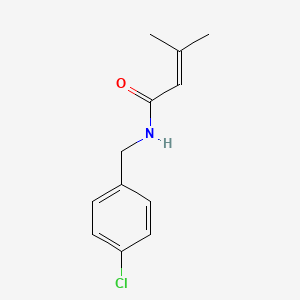
![2-Chloro-3-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14905539.png)
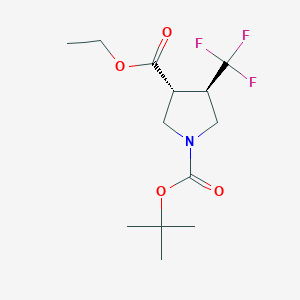
![(3R,4R,5R,8AR,8a1R,13aR)-4,5-dihydroxy-3,4,5-trimethyldecahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione](/img/structure/B14905547.png)
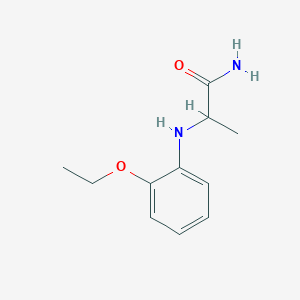
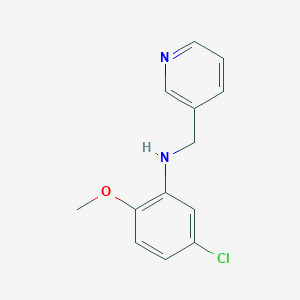
![(2'-Phenethyl-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14905551.png)
![8-Methoxy-4-oxo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B14905564.png)
